![molecular formula C19H30N4O2 B5514472 N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydro-1,4-diazepine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, a related class, are synthesized through hydrolytic cleavage or condensation reactions, followed by reactions with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but, Kemskii, & Vovk, 2014). Similar strategies could be employed for the synthesis of N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide, with variations to accommodate the specific structural requirements.

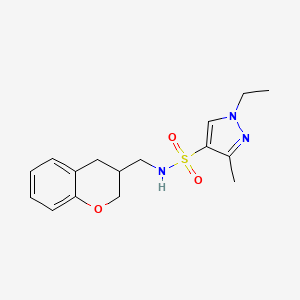

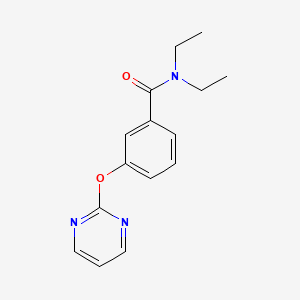

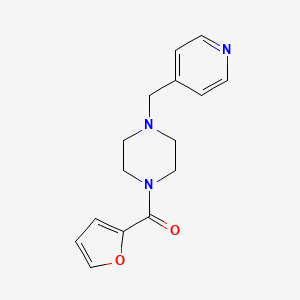

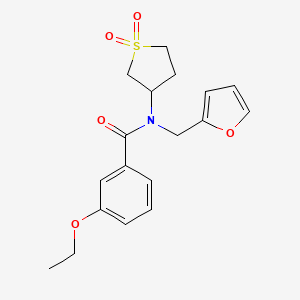

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by fused heterocyclic rings that provide a rigid framework. This rigidity often influences the compound's interaction with biological targets and its overall reactivity. Detailed structural analysis can be achieved through spectroscopic methods such as NMR and HRMS, as demonstrated in the synthesis and characterization of related compounds (Dzedulionytė et al., 2022).

Chemical Reactions and Properties

Compounds with tetrahydro-1,4-diazepine cores can undergo various chemical reactions, including cyclocondensation and ring-opening reactions, depending on the functional groups present. For example, 5-amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides undergo intramolecular cyclocondensation, leading to tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepine derivatives (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014). Such reactivity patterns are crucial for designing synthetic routes and understanding the compound's behavior in various environments.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivative Compounds

Research into the synthesis of bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]diazepines, closely related to the compound , demonstrates the chemical strategies employed to create compounds with potential central nervous system (CNS) activity. These synthesis pathways, which involve reactions of amino-pyrazoles with dicarboxylic acid anhydrides, highlight the compound's relevance in developing pharmacologically active molecules (Costanzo et al., 1990).

Furthermore, a general approach to synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones offers insight into regioselective strategies and the potential for functionalizing these compounds to explore their biological activities (Dzedulionytė et al., 2022). This research is particularly relevant for understanding how such compounds can be tailored for specific scientific or therapeutic uses.

Potential Pharmacological Applications

While the specific compound's pharmacological applications remain to be fully explored, structurally related compounds have been investigated for various biological activities. For instance, structurally novel histamine H3 receptor antagonists have shown potential in improving memory impairment and reducing secondary allodynia in rats, indicating the therapeutic potential of diazepine derivatives in dementia and neuropathic pain (Medhurst et al., 2007).

Antimicrobial and Antitumor Properties

Research into densely functionalized benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines has uncovered compounds with antibacterial activity against resistant strains of bacteria, suggesting a pathway for developing novel antimicrobial agents from diazepine derivatives (Sheikhi-Mohammareh et al., 2020). Additionally, the synthesis of phenylpyrazolodiazepin-7-ones as rigid analogs of aminopyrazole amide scaffolds has demonstrated antiproliferative effects on cancer cells, further emphasizing the compound's potential in cancer research (Kim et al., 2011).

Eigenschaften

IUPAC Name |

N-[(5-cyclohexyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c24-19(15-7-10-25-14-15)20-12-16-11-18-13-22(8-4-9-23(18)21-16)17-5-2-1-3-6-17/h11,15,17H,1-10,12-14H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYRMDPDPFIUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCN3C(=CC(=N3)CNC(=O)C4CCOC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)